molecular formula C21H16ClNO3 B2724248 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone CAS No. 477853-75-1

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone

Cat. No. B2724248
CAS RN: 477853-75-1
M. Wt: 365.81
InChI Key: DXXMIUYLXMDARA-UHFFFAOYSA-N
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Description

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C21H16ClNO3 and its molecular weight is 365.81. The purity is usually 95%.
BenchChem offers high-quality 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Networks

The study of supramolecular networks reveals significant insights into how simple modifications in molecular scaffolds can lead to substantial differences in intermolecular interaction patterns. For example, the replacement of fluorine with chlorine in certain compounds results in notable changes in symmetry and interaction preferences, affecting their crystalline structures and supramolecular arrangements (Rajalakshmi et al., 2012). This research underscores the complexity and importance of intermolecular forces in determining the physical properties of chemical compounds.

Photochemical Synthesis

Photochemical studies have led to innovative synthetic routes for complex structures. For instance, the photo-reorganization of certain chromen-4-ones has been utilized to synthesize angular pentacyclic compounds, showcasing a green and convenient method for creating complex organic structures from simpler precursors. This approach not only highlights the versatility of photochemical reactions in organic synthesis but also introduces a sustainable methodology for generating novel compounds (Dalal et al., 2017).

Structural and Synthetic Diversity

The exploration of six-membered ring compounds with hetero atoms like oxygen offers a deep dive into the structural diversity and potential applications of these molecules in various fields, including pharmaceuticals and materials science. The wide occurrence of such structures in nature and their synthetic derivatives highlights their importance in biological systems and technological applications (Livingstone, 2008).

Advanced Synthesis Techniques

Innovative synthesis techniques, such as ultrasound-assisted one-pot synthesis, have been developed to create disubstituted and trisubstituted 1H-benzo[f]chromene derivatives. These methods emphasize the efficiency, speed, and environmental benefits of modern synthetic approaches, enabling the rapid creation of complex molecules with potential applications in drug discovery and materials science (Sandaroos & Damavandi, 2013).

properties

IUPAC Name

(4-chlorophenyl)-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c22-16-8-5-14(6-9-16)21(24)23-20-15(12-26-23)11-25-18-10-7-13-3-1-2-4-17(13)19(18)20/h1-10,15,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXMIUYLXMDARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone

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